molecular formula C23H21FN6S B2845091 1-[2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole CAS No. 896696-21-2

1-[2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B2845091
CAS No.: 896696-21-2
M. Wt: 432.52
InChI Key: CITXXVQBSRVILP-UHFFFAOYSA-N
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Description

1-[2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole is a complex organic compound that features a unique combination of pyrazole, triazole, and quinazoline moieties

Preparation Methods

The synthesis of 1-[2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole involves multiple steps. One common route starts with the preparation of 3,5-dimethylpyrazole through the condensation of acetylacetone and hydrazine . The next steps involve the formation of the triazoloquinazoline core and the introduction of the fluorophenyl and methylsulfanyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.

    Coupling Reactions: It can participate in coupling reactions, forming complex structures with other organic molecules.

Scientific Research Applications

1-[2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure.

    Biological Research: It can be used as a probe to study biological pathways and molecular interactions.

    Materials Science: Its unique properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses.

Comparison with Similar Compounds

Similar compounds include other pyrazole, triazole, and quinazoline derivatives. For example:

The uniqueness of 1-[2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole lies in its combined structural features, which provide a diverse range of chemical and biological activities.

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6S/c1-15-12-16(2)29(27-15)11-10-21-26-22-19-8-3-4-9-20(19)25-23(30(22)28-21)31-14-17-6-5-7-18(24)13-17/h3-9,12-13H,10-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITXXVQBSRVILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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